4-Bromophenyl dimethylcarbamate
Description
Properties
CAS No. |
7308-55-6 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
(4-bromophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)9(12)13-8-5-3-7(10)4-6-8/h3-6H,1-2H3 |
InChI Key |
MBXRMKXNASLKHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Direct Carbamoylation of 4-Bromophenol
A representative synthesis involves the following steps:
Reagents and Conditions : 4-bromophenol is reacted with dimethylcarbamyl chloride (1.5 equivalents) in the presence of potassium carbonate (1.5 equivalents) as a base in acetonitrile solvent.
Procedure : The reaction mixture is refluxed for approximately 6 hours. After completion, the mixture is cooled, concentrated under vacuum, and the residue is dissolved in water. Extraction with an organic solvent such as dichloroethane follows.
Purification : The organic layers are combined, washed sequentially with sodium hydroxide solution (1 N) and water, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield this compound as a purified product.
This method is detailed in a peer-reviewed supporting information document from the Royal Society of Chemistry, which outlines the preparation of various phenyl dimethylcarbamates including the 4-bromo derivative.
Optimization of Reaction Parameters
Solvent Effects : Acetonitrile is preferred for the carbamoylation step due to its ability to dissolve both reactants and facilitate the reaction under reflux.
Temperature : Reflux conditions (~80°C) are optimal for achieving full conversion within 6 hours.
Base Selection : Potassium carbonate is effective in neutralizing the hydrogen chloride generated and driving the reaction forward.
Work-up : Sequential washing with sodium hydroxide and water removes acidic impurities and unreacted starting materials.
Data Table: Summary of Key Preparation Parameters for this compound
Industrial and Research Considerations
Purity and Quality Control : The described method yields carbamates meeting typical purity standards for research and industrial use. Analytical techniques such as NMR, mass spectrometry, and TLC are employed to confirm structure and purity.
Environmental and Safety Notes : Use of acetonitrile and carbamyl chlorides requires appropriate safety measures due to toxicity and volatility. Waste disposal must comply with environmental regulations.
Scalability : The straightforward reaction conditions and readily available reagents support scale-up potential, though optimization for industrial scale may require solvent recycling and process intensification.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound, often under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-azidophenyl dimethylcarbamate or 4-thiocyanatophenyl dimethylcarbamate can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-bromophenyl carbamate or other oxidized derivatives.
Scientific Research Applications
4-Bromophenyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromophenyl dimethylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential metabolic pathways, leading to antimicrobial or antifungal effects . The compound’s bromine atom and carbamate group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antibacterial 1,2,4-Triazole Derivatives
Compounds such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-triazole-3-thione () highlight the critical role of the 4-bromophenyl group in enhancing antibacterial potency. Key comparisons include:
- Activity : Triazoles with a 4-bromophenyl moiety exhibited MIC values of 31.25–62.5 µg/mL against Bacillus cereus, outperforming methylphenyl analogs .
- Mechanism : The bromine atom’s electron-withdrawing nature likely improves membrane penetration or target binding.
- Differentiation : Unlike 4-bromophenyl dimethylcarbamate, triazoles rely on a sulfur-containing heterocycle, which may confer broader-spectrum activity but lower solubility due to reduced polarity .
Sulfamoyl Benzamide Derivatives (Glucokinase Activators)
In sulfamoyl benzamides (), the 4-bromophenyl group engages in hydrophobic interactions with glucokinase residues (e.g., Val455, Ala456). Comparisons include:
- Binding Specificity : The bromophenyl group in both compounds enhances target affinity, but the dimethylcarbamate in this compound may introduce steric or electronic effects distinct from sulfonamide moieties.
- Therapeutic Potential: Sulfamoyl benzamides target diabetes, whereas carbamates are more commonly associated with acetylcholinesterase inhibition or antimicrobial activity .
Pyridazin-3(2H)-one Derivatives (FPR Receptor Agonists)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide () acts as a mixed FPR1/FPR2 agonist. Key contrasts:
- Receptor Specificity: The acetamide linker in pyridazinones allows conformational flexibility, whereas the rigid chromenone-carbamate structure of this compound may limit receptor promiscuity.
- Bioactivity: Pyridazinones activate calcium mobilization in neutrophils, suggesting immunomodulatory roles, while carbamates may exhibit divergent mechanisms due to esterase susceptibility .
Dithiolene and Aromatic Compounds
9-(4-(4-bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene (B1) () and bis(4-bromophenyl)amine derivatives () provide insights into spectroscopic properties:
- FTIR Signatures : The C=C stretching vibration at 1688 cm⁻¹ in B1 contrasts with the carbonyl (C=O) and carbamate (N-C=O) peaks expected in this compound .
- Synthetic Routes : Bromophenyl-containing compounds often employ Suzuki coupling or nucleophilic substitution, but carbamate formation typically requires phosgene or carbamoyl chloride intermediates .
Key Differentiators of this compound
- Electronic Effects : The bromine atom’s electron-withdrawing nature synergizes with the carbamate’s polarity, possibly enhancing interactions with charged or polar biological targets.
- Synthetic Flexibility: Carbamate formation allows modular derivatization, whereas triazoles or pyridazinones require multistep heterocyclic syntheses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Bromophenyl dimethylcarbamate, and what reaction conditions optimize yield?
- Methodology : Nucleophilic substitution between 4-bromophenol and dimethylcarbamoyl chloride in anhydrous dichloromethane, catalyzed by a base like triethylamine, is a common approach. Reaction temperature (0–5°C) minimizes side reactions, and slow addition of reagents improves yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via H NMR (e.g., dimethylcarbamate protons at δ 2.8–3.1 ppm) .
Q. How can researchers characterize the purity and identity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against a reference standard.
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak ([M+H] at m/z 258–260, accounting for bromine isotopes) .
- Elemental Analysis : Verify C, H, N, and Br percentages (e.g., Br ~31%) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Stability tests indicate no decomposition under inert atmospheres for ≥6 months .
Advanced Research Questions
Q. How do polymorphic forms of this compound affect its physicochemical properties, and what methods identify these polymorphs?
- Polymorph Detection :
- Differential Scanning Calorimetry (DSC) : Identify melting point variations (e.g., Form I: 103–106°C; Form II: 95–98°C) .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns (e.g., Form I: peaks at 2θ = 12.5°, 15.7°; Form II: 11.2°, 17.3°) .
Q. What crystallographic data are available for this compound, and how can researchers resolve structural ambiguities?
- Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation in ethanol/water (7:3) yield monoclinic systems (space group ), with unit cell parameters , , . Hydrogen bonding between carbamate carbonyl and bromophenyl groups stabilizes the lattice .
- Challenges : Disorder in dimethylcarbamate groups may require refinement using SHELXL or Olex2 software .
Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?
- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC determination). Carbamates typically act as reversible inhibitors by carbamylating the serine hydroxyl group in AChE’s active site .
- Molecular Docking : Use AutoDock Vina to model interactions with AChE (PDB ID 4EY7). Key residues: Trp286, Phe295 .
Data Contradictions and Resolution
- Spectral Discrepancies : Some studies report H NMR shifts for dimethylcarbamate protons at δ 3.0–3.2 ppm , while others note δ 2.8–3.0 ppm . Resolution: Verify solvent effects (e.g., CDCl vs. DMSO-d) and calibrate using tetramethylsilane (TMS).
- Polymorph Stability : Conflicting reports on Form I’s dominance under ambient conditions. Resolution: Conduct controlled recrystallization trials with varying solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
